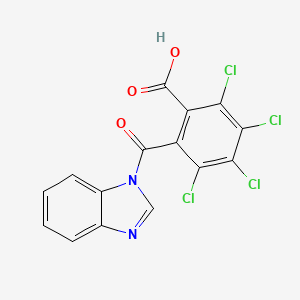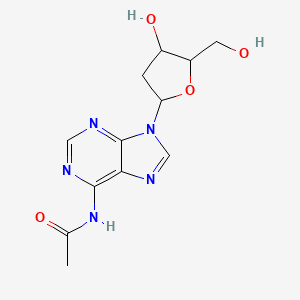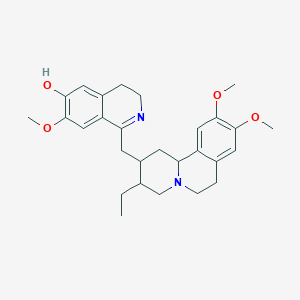![molecular formula C20H19NO6 B12294632 Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/structure/B12294632.png)
Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
フウロ[3,4-e]-1,3-ベンゾジオキソール-8-オール, 6,8-ジヒドロ-6-[(5S)-5,6,7,8-テトラヒドロ-6-メチル-1,3-ジオキソロ[4,5-g]イソキノリン-5-イル]-, (6R,8S)-は、複数の官能基が統合されたユニークな構造を持つ複雑な有機化合物です。
製法
合成経路および反応条件
フウロ[3,4-e]-1,3-ベンゾジオキソール-8-オールの合成は、通常、コアとなるベンゾジオキソール構造の調製から始まる、複数段階のプロセスです。その後、フウロ基とイソキノリン部分の導入が行われます。反応条件では、正しい立体配置が得られるように、特定の触媒と溶媒が必要になることがよくあります。
工業的製法
この化合物の工業的製法は、複雑な構造と用途の特殊性のために、あまり文書化されていません。大規模な合成では、収率を向上させ、コストを削減するために、実験室手法の最適化が必要になると考えられます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-e]-1,3-benzodioxol-8-ol involves multiple steps, typically starting with the preparation of the core benzodioxole structure. This is followed by the introduction of the furo group and the isoquinoline moiety. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the specificity of its applications. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs.
化学反応の分析
反応の種類
フウロ[3,4-e]-1,3-ベンゾジオキソール-8-オールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応により官能基が修飾され、化合物の活性を変える可能性があります。
還元: これにより構造を簡略化したり、特定の官能基を修飾したりすることができます。
一般的な試薬および条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな求核剤(置換反応用)などがあります。条件には、通常、所望の反応経路を確保するために、制御された温度と特定の溶媒が含まれます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により、化合物の酸化された形態が得られる可能性があり、置換により、その活性を高める新しい官能基が導入される可能性があります。
科学的研究の応用
フウロ[3,4-e]-1,3-ベンゾジオキソール-8-オールには、いくつかの科学研究における応用があります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: この化合物のユニークな構造により、さまざまな生物学的標的に相互作用することができるため、生化学的経路の研究に役立ちます。
工業: 新規材料の開発や、特定の化学反応における触媒として使用される可能性があります。
作用機序
フウロ[3,4-e]-1,3-ベンゾジオキソール-8-オールの作用機序には、特定の分子標的との相互作用が含まれます。この化合物の構造により、特定の酵素または受容体に結合することが可能になり、生化学的経路を阻害したり、活性化したりすることができます。関与する正確な経路は、特定の用途と生物学的状況によって異なります。
類似化合物との比較
類似化合物
フウロ[3,4-e]-1,3-ベンゾジオキソール-8(6H)-オン: この化合物は、コア構造は似ていますが、イソキノリン部分は欠けています。
6-[(5S)-5,6,7,8-テトラヒドロ-6-メチル-1,3-ジオキソロ[4,5-g]イソキノリン-5-イル]-6H-フウロ[3,4-e][1,3]ベンゾジオキソール-8-オン: 官能基がわずかに異なる別の類似化合物です。
独自性
フウロ[3,4-e]-1,3-ベンゾジオキソール-8-オールの独自性は、官能基と立体配置の特定の組み合わせにあり、これにより、独特の化学的および生物学的特性が与えられています。
特性
IUPAC Name |
6-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6,8-dihydrofuro[3,4-g][1,3]benzodioxol-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18,20,22H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHFBUOKLSWOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(O4)O)C6=C(C=C5)OCO6)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)

![11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)

![N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B12294596.png)





![(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate](/img/structure/B12294651.png)
![(13E)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B12294658.png)
